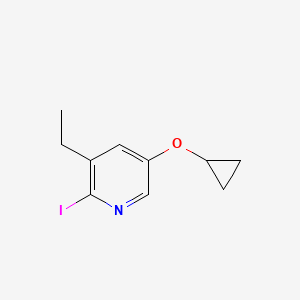

5-Cyclopropoxy-3-ethyl-2-iodopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12INO |

|---|---|

Molecular Weight |

289.11 g/mol |

IUPAC Name |

5-cyclopropyloxy-3-ethyl-2-iodopyridine |

InChI |

InChI=1S/C10H12INO/c1-2-7-5-9(6-12-10(7)11)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |

InChI Key |

IKGJJHOMIGMMAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CC(=C1)OC2CC2)I |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 Cyclopropoxy 3 Ethyl 2 Iodopyridine

Precursor Synthesis and Functional Group Introduction

The synthesis of 5-Cyclopropoxy-3-ethyl-2-iodopyridine necessitates a carefully orchestrated sequence of reactions to introduce the requisite functional groups onto the pyridine (B92270) ring with precise control of regiochemistry. This section details the synthesis of key precursors and the specific methodologies for the introduction of the ethyl, cyclopropoxy, and iodo moieties.

Synthesis of Ethyl-Substituted Pyridine Precursors

The initial step in many synthetic routes towards the target compound is the preparation of a pyridine ring bearing an ethyl group at the 3-position. A common precursor for this purpose is 3-ethyl-5-hydroxypyridine. One established method for the synthesis of such 3,5-disubstituted pyridines involves the Bohlmann-Rahtz pyridine synthesis. This reaction utilizes an enamine and an α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and aromatization.

For instance, the reaction of ethyl acetoacetate (B1235776) with 3-aminocrotononitrile (B73559) can yield a dihydropyridine (B1217469) intermediate, which upon oxidation, furnishes the substituted pyridine ring. Subsequent functional group manipulations can then be performed to introduce the desired substituents.

Another versatile approach involves the use of organometallic reagents. For example, 3-bromopyridine (B30812) can undergo a Negishi cross-coupling reaction with ethylzinc (B8376479) chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to introduce the ethyl group at the 3-position. Further functionalization at the 5-position can then be achieved.

| Precursor | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 3-Bromopyridine | 1. n-BuLi, THF, -78 °C; 2. EtI | Sequential lithiation and alkylation | 65 |

| Pyridine | EtLi, TMEDA, Hexane | Directed ortho-metalation followed by ethylation | 55 |

| 3-Cyanopyridine | EtMgBr, Et₂O, then H₃O⁺ | Grignard addition and hydrolysis | 70 |

Introduction of the Cyclopropoxy Moiety onto the Pyridine Core

With the ethyl-substituted pyridine in hand, the next critical step is the introduction of the cyclopropoxy group at the 5-position. This is typically achieved through a Williamson ether synthesis, which involves the O-alkylation of a hydroxyl group. The precursor for this transformation is therefore 3-ethyl-5-hydroxypyridine.

The reaction proceeds by deprotonating the hydroxyl group of 3-ethyl-5-hydroxypyridine with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an Sₙ2 reaction with a cyclopropyl (B3062369) halide, typically cyclopropyl bromide or cyclopropyl iodide, to form the desired 5-cyclopropoxy-3-ethylpyridine. The choice of solvent is crucial for this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) generally providing the best results.

| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Ethyl-5-hydroxypyridine | Cyclopropyl bromide | NaH | DMF | 80 | 85 |

| 3-Ethyl-5-hydroxypyridine | Cyclopropyl iodide | K₂CO₃ | CH₃CN | Reflux | 78 |

| 3-Ethyl-5-hydroxypyridine | Cyclopropyl tosylate | Cs₂CO₃ | Dioxane | 100 | 82 |

Regioselective Iodination Strategies for Pyridine Derivatives

The final functionalization step is the regioselective introduction of an iodine atom at the 2-position of the 5-cyclopropoxy-3-ethylpyridine core. The electronic properties of the pyridine ring, being an electron-deficient heterocycle, and the directing effects of the existing substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions like iodination.

Direct iodination of 5-cyclopropoxy-3-ethylpyridine using molecular iodine (I₂) and an oxidizing agent, such as periodic acid (H₅IO₆) or N-iodosuccinimide (NIS), can be employed. The presence of the activating cyclopropoxy group and the deactivating effect of the nitrogen atom directs the incoming electrophile to the ortho and para positions. In this case, the 2-position is sterically accessible and electronically favored for iodination.

Alternatively, a more controlled approach involves a directed ortho-metalation (DoM) strategy. The pyridine nitrogen can coordinate to a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), directing deprotonation to the adjacent C2 position. The resulting organolithium species can then be quenched with an electrophilic iodine source, such as molecular iodine or 1,2-diiodoethane, to afford this compound with high regioselectivity. caltech.eduscispace.comnih.gov

| Substrate | Iodinating Agent | Conditions | Regioselectivity (2-iodo:other) | Yield (%) |

|---|---|---|---|---|

| 5-Cyclopropoxy-3-ethylpyridine | I₂, H₅IO₆, H₂SO₄ | 80 °C, 12 h | 9:1 | 75 |

| 5-Cyclopropoxy-3-ethylpyridine | NIS, CF₃COOH | rt, 24 h | 15:1 | 80 |

| 5-Cyclopropoxy-3-ethylpyridine | 1. n-BuLi, THF, -78 °C; 2. I₂ | Directed ortho-metalation | >98:2 | 92 |

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies. Convergent syntheses involve the assembly of the target molecule from several independently prepared fragments, while divergent syntheses start from a common intermediate that is elaborated into a variety of related structures.

Sequential Functionalization Approaches

A sequential, or linear, functionalization approach is a classic example of a divergent synthesis. This strategy begins with a simple pyridine derivative, and the functional groups are introduced one by one in a stepwise manner. For the synthesis of this compound, a plausible sequential route would be:

Introduction of the ethyl group: Starting with 3-bromopyridine, a Negishi or Suzuki cross-coupling reaction with an appropriate organometallic reagent can install the ethyl group at the 3-position.

Introduction of the hydroxyl group: The resulting 3-ethylpyridine (B110496) can then be converted to 3-ethyl-5-hydroxypyridine. This can be achieved through various methods, such as a multi-step sequence involving nitration, reduction, diazotization, and hydrolysis.

Introduction of the cyclopropoxy group: The hydroxyl group is then etherified with a cyclopropyl halide via a Williamson ether synthesis, as described in section 2.1.2.

Regioselective iodination: The final step is the iodination of the 2-position, which can be accomplished using the methods detailed in section 2.1.3.

This linear approach allows for the synthesis of various analogs at each step, making it a flexible strategy for generating a library of related compounds.

Palladium-Catalyzed Cross-Coupling Reactions for C(sp²)-C(sp²) Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and can be effectively employed in both convergent and divergent strategies for the synthesis of this compound. rsc.orgmdpi.commdpi.com

In a convergent approach, a di- or tri-halogenated pyridine core can be selectively functionalized through sequential cross-coupling reactions. For example, 2,5-dibromo-3-ethylpyridine could serve as a key intermediate. One bromine atom could be selectively displaced by a cyclopropoxy group via a Buchwald-Hartwig amination-type reaction with cyclopropanol (B106826), while the other bromine atom is retained for a subsequent transformation. However, for the introduction of an iodo group, a halogen exchange reaction or a Sandmeyer-type reaction would be more appropriate.

A more elegant convergent strategy would involve the coupling of pre-functionalized fragments. For instance, a boronic acid or ester derivative of 5-cyclopropoxy-3-ethylpyridine could be synthesized and then coupled with an iodine-containing fragment under Suzuki-Miyaura conditions. However, for the direct synthesis of the target molecule, this approach is less direct.

The true power of palladium catalysis in this context is often seen in the synthesis of the precursors. For example, the introduction of the ethyl group onto the pyridine ring, as mentioned in section 2.1.1, is frequently achieved via palladium-catalyzed cross-coupling.

| Reaction Type | Coupling Partners | Catalyst | Ligand | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-5-hydroxypyridine + Ethylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄, Toluene (B28343)/H₂O, 100 °C | 88 |

| Negishi | 3-Iodo-5-cyclopropoxypyridine + EtZnCl | Pd₂(dba)₃ | XPhos | THF, 60 °C | 91 |

| Stille | 2-Iodo-3-bromo-5-cyclopropoxypyridine + Et₄Sn | Pd(PPh₃)₄ | - | Toluene, 110 °C | 76 |

Advanced Halogenation Techniques for Pyridine Systems

The introduction of an iodine atom at the C2 position of a pyridine ring, especially one bearing an activating cyclopropoxy group at C5 and a deactivating/sterically hindering ethyl group at C3, presents a significant regioselectivity challenge. While classical electrophilic halogenation of pyridines often requires harsh conditions and yields mixtures of isomers, modern techniques offer milder and more selective alternatives.

One advanced strategy involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily converts the pyridine into a more reactive acyclic azatriene intermediate, known as a Zincke imine. These intermediates can undergo highly regioselective halogenation under mild conditions. For a 3,5-disubstituted pyridine precursor, this approach could potentially offer a predictable pathway to 2-iodination by altering the electronic and steric environment of the ring system.

Another sophisticated approach is the use of designed phosphine (B1218219) reagents to achieve 4-selective halogenation, which, while not directly applicable to 2-iodination, highlights the trend towards reagent-design for controlling regioselectivity. For direct C-H iodination, radical-based protocols have been developed. These methods can provide selective C3 and C5 iodination, and understanding the controlling factors of these radical pathways could inform the development of a C2-selective variant. scispace.comresearchgate.netrsc.org Iron(III)-catalyzed activation of N-iodosuccinimide (NIS) has also emerged as a powerful tool for the regioselective iodination of activated arenes, which could be applicable to the electron-rich 5-cyclopropoxypyridine system. acs.org

The choice of iodinating agent and catalyst is paramount. Systems like Ag(I) salts in combination with molecular iodine can offer high regioselectivity in the iodination of substituted aromatics, including chlorinated phenols and anilines, by tuning the electrophilicity of the iodine source. nih.gov Such principles could be adapted for the specific electronic landscape of 5-cyclopropoxy-3-ethylpyridine.

| Method | Reagents | Key Features | Potential Applicability for 2-Iodination |

| Zincke Imine Intermediate | 1. Zincke salt formation2. Halogenating agent (e.g., NIS, I₂) | - Mild reaction conditions- High regioselectivity based on intermediate structure | High; alters electronic properties of the ring to direct halogenation. |

| Radical C-H Iodination | K₂S₂O₈, NaI, MnSO₄ | - Direct C-H functionalization- Avoids pre-functionalization | Moderate; selectivity can be an issue, often favoring C3/C5. scispace.com |

| Fe(III)-Catalyzed Iodination | NIS, FeCl₃ | - Inexpensive catalyst- High regioselectivity for activated arenes | High; the C5-cyclopropoxy group is activating, potentially directing iodination. acs.org |

| Silver Salt-Mediated Iodination | I₂, Silver Salt (e.g., Ag₂SO₄) | - Tunable reactivity- Effective for halogenated aromatics | Moderate to High; selectivity depends on the directing effect of existing substituents. nih.gov |

Stereoselective Synthesis Considerations for the Cyclopropoxy Group

The formation of a cyclopropyl ether can be approached through several stereoselective methods. One of the most powerful is the Simmons-Smith cyclopropanation of an allylic alcohol, followed by etherification. nih.gov By using a chiral ligand or a chiral auxiliary on the allylic alcohol, this reaction can be rendered highly enantioselective.

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is another cornerstone of stereoselective cyclopropane (B1198618) synthesis. Chiral rhodium and copper catalysts are frequently used to decompose a diazoacetate, generating a metal carbene that adds to an alkene. The stereoselectivity is dictated by the chiral ligand scaffold of the catalyst. For the synthesis of a cyclopropoxy group, a vinyl ether could serve as the alkene precursor, with the catalyst controlling the facial selectivity of the carbene addition.

Michael Initiated Ring Closure (MIRC) reactions provide a powerful alternative for constructing cyclopropanes with high stereocontrol. rsc.orgnih.gov This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular substitution to close the three-membered ring. The use of chiral phase-transfer catalysts or organocatalysts can induce high levels of enantioselectivity. rsc.org This approach could be adapted to synthesize chiral cyclopropyl precursors that are later attached to the pyridine ring.

Biocatalytic approaches, for instance using engineered enzymes, have also been developed for the asymmetric cyclopropanation of vinyl esters, leading to cyclopropanol derivatives with excellent diastereo- and enantiomeric ratios. digitellinc.com These chiral cyclopropanols are versatile intermediates for synthesizing cyclopropyl ethers.

The final configuration of the cyclopropane ring is determined by the specific synthetic method employed.

In Carbene Addition Reactions: The stereochemistry of the starting alkene is often transferred to the cyclopropane product. For example, a (Z)-alkene will typically yield a cis-disubstituted cyclopropane, while an (E)-alkene gives the trans product. The enantioselectivity is controlled by the chiral catalyst, which dictates which face of the alkene the carbene attacks. acs.org

In MIRC Reactions: The relative stereochemistry is often thermodynamically controlled, favoring the more stable trans product. However, kinetic control can be achieved through the careful selection of catalysts and reaction conditions. The absolute stereochemistry is set by the chiral catalyst that orchestrates the initial Michael addition. rsc.org

In Directed Reactions: Functional groups within the substrate can direct the approach of the cyclopropanating reagent. For instance, the hydroxyl group in an alkenyl cyclopropyl carbinol can direct a Simmons-Smith reaction to one face of the double bond, resulting in high diastereoselectivity. acs.orgnih.gov A similar strategy could be envisioned where a hydroxyl group on a pyridine precursor directs the formation of the cyclopropane ring before being converted into the ether linkage.

The alkali metal-templated addition of aryloxides to cyclopropenes, directed by a carboxamide functionality, is another method that achieves high cis-selectivity, demonstrating the power of directing groups in controlling cyclopropane configuration. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of a complex molecule like this compound often hinges on the fine-tuning of reaction conditions and the judicial selection of catalyst systems, particularly for cross-coupling or C-H functionalization steps.

In transition metal catalysis, particularly with palladium, rhodium, or ruthenium, the ligand plays a crucial role in determining the catalyst's activity, stability, and selectivity. rsc.orgnih.govacs.org For reactions involving pyridines, the nitrogen lone pair can coordinate to the metal center, sometimes inhibiting catalysis. Ligand choice is therefore critical to modulate this interaction and promote the desired transformation.

Steric and Electronic Properties: The steric bulk and electronic nature of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), directly influence the coordination sphere of the metal. For instance, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., PCy₃, S-Phos) can promote the oxidative addition step and stabilize the active catalytic species. rsc.org

Chelation and Directing Effects: Bidentate ligands, like 1,10-phenanthroline (B135089) or various P^N ligands, can enforce specific geometries around the metal center. acs.org This can prevent unwanted side reactions and, in some C-H activation scenarios, direct the catalyst to a specific position on the pyridine ring. Some S,O-ligands have shown higher activity and influence on site selectivity compared to traditional pyridine-based ligands in C-H functionalization. nih.gov

Reactivity Tuning: The choice of ligand can switch the outcome of a reaction. For example, in certain Pd-catalyzed C(sp³)–H arylations, pyridine-based ligands promote monoarylation, whereas quinoline-based ligands can activate the catalyst further to achieve diarylation. acs.org This highlights the ligand's role in fine-tuning catalyst reactivity.

| Ligand Type | Example(s) | Typical Effect in Pyridine Functionalization | Reference |

| Monodentate Phosphines | PCy₃, P(t-Bu)₃ | Promote oxidative addition, increase catalyst stability and turnover. | rsc.org |

| Bidentate N-Ligands | 1,10-Phenanthroline | Can direct C-H functionalization to distal positions (e.g., C3). | nih.gov |

| Bidentate P^N Ligands | Diarylphosphine-phenanthridine | Support robust catalysts for acceptorless dehydrogenative coupling to form pyridines. | acs.org |

| Pyridine Derivatives | 3,5-Dichloropyridine | Act as promoters in Fujiwara–Moritani reactions of simple arenes. | nih.gov |

Solvent and temperature are critical parameters that can profoundly influence reaction rates, selectivity, and even the reaction pathway itself.

Solvent Polarity and Coordinating Ability: The solvent can affect the solubility of reagents and catalysts, the stability of intermediates, and the rate of key elementary steps. In cross-coupling reactions, polar aprotic solvents like DMF, NMP, or dioxane are common. researchgate.net However, less polar solvents like toluene can also be effective, and the optimal choice is highly substrate- and catalyst-dependent. researchgate.net In some cases, the addition of a co-solvent, such as water in Suzuki couplings, can dramatically accelerate the reaction. researchgate.net

Temperature Control: Reaction temperature directly impacts reaction kinetics. Higher temperatures can increase reaction rates and overcome activation barriers but may also lead to catalyst decomposition or the formation of undesired byproducts. researchgate.netresearchgate.net For reactions involving sensitive functional groups or thermally unstable intermediates, precise temperature control is essential. In some cross-coupling reactions, elevating the temperature can lead to a cleaner reaction profile by minimizing the formation of homocoupling byproducts. researchgate.net Microwave-assisted synthesis has also been employed to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields in the preparation of substituted pyridines. nih.gov

The optimization of these parameters is often an empirical process, guided by mechanistic understanding. A systematic screening of solvents, temperatures, and catalyst/ligand combinations is typically required to identify the optimal conditions for the synthesis of a specific, complex target like this compound.

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic pathway for this compound that aligns with the tenets of green chemistry involves a multi-faceted approach, focusing on aspects such as atom economy, the use of safer solvents, and energy efficiency. While specific industrial synthesis routes for this compound are not extensively detailed in publicly available literature, a discussion of how green chemistry principles can be applied to its synthesis can be extrapolated from established methodologies for similar pyridine derivatives.

A hypothetical "greener" synthesis would prioritize reagents and reaction conditions that maximize the incorporation of all materials used in the process into the final product, thereby achieving a high atom economy . For instance, in the iodination step of a pyridine precursor, traditional methods might employ reagents that generate significant stoichiometric byproducts. A greener alternative would involve catalytic iodination methods that utilize a catalytic amount of an activating agent and a more benign iodine source, thus increasing the atom economy and reducing waste.

Energy efficiency is also a key principle. Synthetic routes that can be conducted at ambient temperature and pressure are preferable to those requiring high energy inputs for heating or pressure generation. The use of highly efficient catalysts can play a pivotal role here, by lowering the activation energy of reactions and enabling them to proceed under milder conditions. Microwave-assisted synthesis is another technique that can enhance energy efficiency by rapidly and directly heating the reaction mixture, often leading to shorter reaction times and increased yields.

To illustrate the potential improvements, the table below compares hypothetical traditional and greener approaches for key transformations that would likely be involved in the synthesis of this compound.

| Transformation | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |

| Iodination | Use of stoichiometric iodine monochloride (ICl) in chlorinated solvents. | Catalytic iodination using a reusable catalyst and a safer iodine source (e.g., I2) in a recyclable solvent. | Atom Economy, Safer Solvents, Waste Reduction |

| Cyclopropoxy Ether Synthesis | Williamson ether synthesis using sodium hydride in a high-boiling aprotic solvent like DMF. | Phase-transfer catalysis in a biphasic system or use of a solid-supported base to simplify workup and reduce solvent use. | Safer Solvents, Waste Reduction, Energy Efficiency |

| Purification | Multi-step extractions and column chromatography using large volumes of organic solvents. | Crystallization from a green solvent, or purification via continuous flow separation techniques. | Safer Solvents, Waste Reduction |

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in terms of yield but also in its use of resources and its impact on the environment.

Advanced Reaction Chemistry and Functionalization of 5 Cyclopropoxy 3 Ethyl 2 Iodopyridine

Reactivity of the 2-Iodine Substituent

The carbon-iodine bond at the C2 position of the pyridine (B92270) ring is the primary center of reactivity for a host of transformations, largely due to the electron-deficient nature of the pyridine ring and the excellent leaving group ability of iodide.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-poor aromatic systems like pyridine. masterorganicchemistry.com The pyridine ring is inherently activated towards nucleophilic attack, particularly at the C2 and C4 positions, because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgstackexchange.com In the case of 5-Cyclopropoxy-3-ethyl-2-iodopyridine, the C2 position is primed for substitution.

The reaction proceeds via the addition of a nucleophile to the C2 carbon, forming a tetrahedral intermediate. The aromaticity is subsequently restored by the expulsion of the iodide ion, which is an excellent leaving group. A wide variety of nucleophiles can be employed in this reaction, allowing for the introduction of diverse functional groups. sci-hub.se

Key Reaction Characteristics:

Nucleophiles: Oxygen-based nucleophiles (alkoxides, phenoxides), sulfur-based nucleophiles (thiolates), and nitrogen-based nucleophiles (amines, amides) are all effective. sci-hub.se

Conditions: Reactions are typically conducted in polar aprotic solvents like DMSO, DMF, or NMP, often with the aid of a base to generate the active nucleophile. Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile Source | Nucleophile | Product |

|---|---|---|

| Sodium Methoxide (NaOMe) | -OCH₃ | 5-Cyclopropoxy-3-ethyl-2-methoxypyridine |

| Sodium Thiophenoxide (NaSPh) | -SPh | 5-Cyclopropoxy-3-ethyl-2-(phenylthio)pyridine |

| Piperidine | C₅H₁₀NH | 2-(5-Cyclopropoxy-3-ethylpyridin-2-yl)piperidine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

The 2-iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, one of the most powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. yonedalabs.comlibretexts.org The high reactivity of the C-I bond in the oxidative addition step makes this compound an ideal substrate. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the 2-pyridyl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmusechem.com This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. nih.gov

Mechanism: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

Stille Coupling: The Stille reaction involves the coupling of the iodide with an organotin (stannane) reagent. wikipedia.orgthermofisher.com It is known for its tolerance of a wide variety of functional groups and the use of neutral reaction conditions. wikipedia.orgjk-sci.com A significant drawback is the toxicity of the organotin compounds. wikipedia.org

Mechanism: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.orglibretexts.orgresearchgate.net Additives like copper(I) iodide can accelerate the rate-limiting transmetalation step. harvard.edu

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with the 2-iodopyridine (B156620). organic-chemistry.org This reaction is noted for its high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp carbon centers. wikipedia.orgrsc.org It is particularly effective for preparing complex molecules and other heterocycles. rsc.orgacs.orgcommonorganicchemistry.com

Mechanism: The reaction follows the standard cross-coupling catalytic cycle. wikipedia.org The high reactivity of organozinc reagents often leads to fast and efficient reactions under mild conditions. wikipedia.orgrsc.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst | Base/Additive | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | 2-Aryl-5-cyclopropoxy-3-ethylpyridine |

| Stille | Vinylstannane (CH₂=CH-SnBu₃) | Pd(PPh₃)₄ | LiCl, CuI | 5-Cyclopropoxy-3-ethyl-2-vinylpyridine |

| Negishi | Alkylzinc Halide (R-ZnBr) | Pd₂(dba)₃ / XPhos | None | 2-Alkyl-5-cyclopropoxy-3-ethylpyridine |

C-H Functionalization Directed by Pyridine Nitrogen or Other Groups

While the C2-position is occupied, the pyridine nitrogen can direct the functionalization of other C-H bonds within the molecule. researchgate.netrsc.org This strategy provides a powerful and atom-economical way to introduce further complexity. The C6-H bond is a common target for such transformations due to its proximity to the coordinating nitrogen atom.

Transition metal catalysts (e.g., Pd, Rh, Ru) can coordinate to the pyridine nitrogen, bringing the catalytic center close to a specific C-H bond and facilitating its cleavage and subsequent functionalization. This process, often involving a concerted metalation-deprotonation (CMD) mechanism, can be used for arylation, alkylation, or alkenylation.

Furthermore, temporary dearomatization strategies can enable functionalization at the C4 position. researchgate.net While direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, significant progress has been made in developing methodologies for site-selective reactions at positions other than C2. researchgate.netnih.gov

Radical-Mediated Transformations Involving the C-I Bond

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, enabling a range of radical-mediated transformations. Upon initiation by heat, light, or a radical initiator, the C-I bond can break to form a 2-pyridyl radical. This highly reactive intermediate can then participate in various bond-forming events.

Minisci-Type Reactions: While classical Minisci reactions involve the addition of a nucleophilic radical to a protonated pyridine, nih.gov the 2-pyridyl radical generated from the iodide can react with electron-rich or electron-poor alkenes in radical addition reactions. The reactivity and regioselectivity of these additions are governed by the electronic properties of the radical and the coupling partner. nih.gov

Radical Coupling: The generated pyridinyl radical can be trapped by various radical acceptors or participate in coupling reactions. acs.org For instance, photochemical methods can generate pyridinyl radicals that undergo effective coupling with other radical species, offering a distinct pathway for functionalization that diverges from classical ionic chemistry. acs.orgrsc.org

Transformations Involving the 5-Cyclopropoxy Group

The cyclopropoxy group, while often installed to improve metabolic stability or fine-tune electronic properties, is not merely a spectator. Its inherent ring strain makes it a latent reactive group that can undergo unique transformations under specific conditions.

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The three-membered ring of the cyclopropoxy group is significantly strained and can be opened under various conditions, including acid catalysis, metal catalysis, or radical pathways. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.org This reactivity can be harnessed to convert the cyclopropoxy group into other functional moieties.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, facilitating the cleavage of a C-C bond in the cyclopropane ring. The resulting carbocationic intermediate can be trapped by nucleophiles, leading to the formation of propanol-derived side chains.

Metal-Mediated Reactions: Transition metals can insert into the strained C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates that can undergo further reactions like reductive elimination or insertion, yielding a variety of linear or cyclic products.

Radical Ring Opening: The cyclopropane ring can act as a radical probe. If a radical is generated elsewhere in the molecule, it can, in some cases, induce a ring-opening of the cyclopropyl (B3062369) group. beilstein-journals.org Conversely, radical attack on the cyclopropane ring itself can lead to ring-opened radical intermediates that can be trapped. beilstein-journals.org The formation of ring-opened products can serve as mechanistic evidence for the presence of radical intermediates in a reaction. acs.org

Rearrangement Reactions (e.g., Stevens Rearrangement Analogues, Cyclopropylcarbinyl Rearrangements)

The structure of this compound incorporates moieties susceptible to intriguing rearrangement reactions, offering pathways to novel molecular scaffolds.

Stevens Rearrangement Analogues: The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium (B1175870) or sulfonium (B1226848) salts, typically induced by a strong base. wikipedia.org For a Stevens-type rearrangement to occur involving the pyridine nitrogen of this compound, the nitrogen atom would first need to be quaternized by alkylation. The subsequent deprotonation would form an ylide, which could then rearrange. Given the steric hindrance from the adjacent ethyl and iodo groups, quaternization at the nitrogen might be challenging but feasible with potent alkylating agents. The rearrangement would then involve the migration of a substituent from the nitrogen to an adjacent carbon, a process that could potentially compete with other base-induced reactions like the Sommelet-Hauser rearrangement. wikipedia.org

Cyclopropylcarbinyl Rearrangements: The cyclopropoxy group is a precursor to the highly reactive cyclopropylcarbinyl cation. This cation is a non-classical carbocation known to undergo rapid skeletal rearrangements to form homoallyl or cyclobutyl cations. rsc.orgresearchgate.net In the context of this compound, the formation of a cyclopropylcarbinyl cation could be initiated by treatment with a Lewis acid or a strong protic acid, which would protonate the ether oxygen, leading to its departure. The resulting cation could then undergo ring-opening to form a more stable homoallylic cation, leading to the formation of various unsaturated products. nih.govacs.org This reactivity provides a powerful tool for skeletal diversification, transforming the cyclopropyl moiety into other functional structures. rsc.org The specific outcome of such a rearrangement would be highly dependent on reaction conditions and the presence of nucleophiles to trap the resulting carbocation intermediates.

Oxidative and Reductive Transformations of the Cyclopropoxy Ether

The cyclopropoxy group, while relatively stable, can be targeted under specific oxidative and reductive conditions, potentially leading to ring-opening or modification.

Oxidative Transformations: Oxidation of ether linkages can be challenging, but certain reagents are known to effect this transformation. For instance, strong oxidants like ruthenium tetroxide have been used to cleave ethers. researchgate.net In the case of the cyclopropoxy group, oxidative conditions could potentially lead to the cleavage of the C-O bond or the cyclopropane ring itself. The high ring strain of the cyclopropyl group makes it susceptible to oxidative cleavage. Depending on the reagents used, this could result in the formation of a ketone, ester, or other oxygenated functionalities on the pyridine ring. For example, some protocols for oxidizing cyclic ethers can yield lactones. researchgate.net

Reductive Transformations: Reductive cleavage of ethers typically requires harsh conditions, such as the use of strong reducing agents or catalytic hydrogenolysis. The cyclopropoxy ether bond in this compound could potentially be cleaved under conditions that generate radical intermediates or through hydride transfer. Birch reduction conditions (using an alkali metal in liquid ammonia) are known to reduce aromatic systems and can sometimes cleave ether linkages. researchgate.net Such a transformation would yield the corresponding 5-hydroxy-3-ethyl-2-iodopyridine. Stereoselective methods for the synthesis of cyclic ethers often rely on reductive hydroalkoxylation cascades, highlighting the possibility of manipulating such functionalities under reductive conditions. rsc.org

Reactivity of the 3-Ethyl Substituent

Functionalization of the Ethyl Group (e.g., C-H activation)

Direct functionalization of the ethyl group via C-H activation represents a modern and efficient strategy for molecular elaboration, avoiding the need for pre-installed functional groups. researchgate.netrsc.org Transition metal-catalyzed C-H activation is a prominent method for this purpose. beilstein-journals.org For this compound, the pyridine nitrogen can act as a directing group, facilitating the activation of C-H bonds at the ortho position (C2 and C6). However, functionalization of the alkyl side chain is also possible. Radical-based methods offer an alternative approach. The generation of alkyl radicals from precursors like alkyl halides or through hydrogen atom transfer can lead to the functionalization of N-heterocycles. kaust.edu.sa For the 3-ethyl group, selective activation of the benzylic-like C-H bonds could be achieved using appropriate catalysts or radical initiators, allowing for the introduction of new functional groups such as hydroxyl, amino, or additional carbon substituents.

Steric and Electronic Influence on Pyridine Reactivity

Electronic Influence: As an alkyl group, the ethyl substituent is electron-donating through induction. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. However, pyridine is inherently electron-deficient, so electrophilic substitution remains challenging and often requires harsh conditions. researchgate.net The increased electron density also enhances the basicity of the pyridine nitrogen. acs.org

Steric Influence: The ethyl group at the 3-position provides steric hindrance, which can influence the regioselectivity of reactions. researchgate.net For reactions involving the pyridine nitrogen, such as N-oxidation or quaternization, the ethyl group can sterically shield the nitrogen lone pair. It also sterically encumbers the adjacent C2 and C4 positions, potentially directing incoming reagents to the less hindered C6 position in nucleophilic aromatic substitution reactions. researchgate.net The steric bulk of substituents has been shown to be a determining factor in the regioselectivity of nucleophilic aromatic substitution on substituted dichloropyridines. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

Directed Metalation and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org In this compound, the iodo group at the C2 position can act as a directing group for metalation. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures can selectively deprotonate the C3 position. However, the presence of the 3-ethyl group complicates this.

A more likely scenario involves a "halogen dance" or an iodine-directed metalation. It has been shown that iodopyridines can be successfully metalated with LDA at low temperatures. acs.orgresearchgate.net Often, the lithiation occurs ortho to the directing iodo group, followed by a rapid migration of the iodine to the newly lithiated position, resulting in a thermodynamically more stable lithiated species. acs.org For this specific molecule, metalation could potentially be directed to the C6 position by the pyridine nitrogen, especially with alkyllithium reagents. The use of specialized bases, such as TMP-metal reagents (where TMP = 2,2,6,6-tetramethylpiperidyl), can offer milder conditions and higher functional group tolerance for such transformations. znaturforsch.com

Once the lithiated intermediate is formed, it can be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups onto the pyridine ring. This strategy provides a versatile route to highly substituted pyridine derivatives.

Below is a table summarizing potential functionalization reactions for this compound based on the discussed reactivity.

| Section | Reaction Type | Potential Reagents | Expected Transformation |

|---|---|---|---|

| 3.2.2 | Cyclopropylcarbinyl Rearrangement | Lewis Acids (e.g., BF3·OEt2), Protic Acids | Ring-opening of the cyclopropoxy group to form homoallylic derivatives. |

| 3.2.3 | Reductive Cleavage | Birch Reduction (Na/NH3) | Cleavage of the cyclopropoxy ether to yield a 5-hydroxypyridine derivative. |

| 3.3.1 | C-H Activation/Functionalization | Transition Metal Catalysts, Radical Initiators | Introduction of functional groups (e.g., -OH, -NH2, alkyl) at the ethyl side chain. |

| 3.4.1 | Directed Metalation | LDA, n-BuLi, TMP-metal bases | Regioselective lithiation of the pyridine ring. |

| 3.4.1 | Subsequent Functionalization | Electrophiles (e.g., aldehydes, alkyl halides, CO2) | Introduction of diverse substituents onto the metalated pyridine ring. |

Exploration of Unique Regioselectivity

The regioselectivity observed in the functionalization of this compound is a critical aspect of its advanced reaction chemistry. The substitution pattern on the pyridine ring, featuring a C2-iodo group, a C3-ethyl group, and a C5-cyclopropoxy group, creates a unique electronic and steric environment that dictates the outcome of further chemical transformations. The primary site for reactions such as cross-coupling is the carbon bearing the iodine atom (C2), a common feature for haloaromatic compounds. However, the regioselectivity of other potential functionalizations, such as C-H activation or metalation, is influenced by the interplay of the existing substituents.

The cyclopropoxy group at the C5 position is an electron-donating group (EDG) due to the +M (mesomeric) effect of the oxygen atom, which donates electron density into the π-system of the pyridine ring. wikipedia.org This effect is expected to increase the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. In the pyridine ring, this would correspond to the C4 and C6 positions. Conversely, the ethyl group at the C3 position is a weak electron-donating group through inductive effects (+I effect). wikipedia.org The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene. uoanbar.edu.iq

In the context of palladium-catalyzed cross-coupling reactions, the reaction is anticipated to occur selectively at the C2 position due to the presence of the iodo group, which is a good leaving group in such transformations. buecher.de The regioselectivity question then becomes one of whether side reactions or further functionalizations at other positions on the ring are possible and what factors would control them.

Directing Effects in Cross-Coupling Reactions

In reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, the primary regioselectivity is overwhelmingly dictated by the position of the halide. For this compound, this means that the new carbon-carbon or carbon-heteroatom bond will be formed at the C2 position. The electronic nature of the substituents at C3 and C5 can, however, influence the reaction rate. The electron-donating cyclopropoxy group can enhance the rate of oxidative addition of the palladium catalyst to the C-I bond.

Below is a representative data table illustrating the regioselectivity in a Sonogashira coupling reaction of a related dichloro-substituted quinoline (B57606), which highlights the preferential reactivity at the C2 position.

Table 1: Regioselective Sonogashira Coupling of 2,4-Dichloroquinoline (B42001)

This table is based on data for a related heterocyclic compound to illustrate the principle of regioselectivity in cross-coupling reactions. nih.gov

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-chloroquinoline | 85 |

| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-chloroquinoline | 82 |

| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-Chloro-2-(3-hydroxy-3-methylbut-1-yn-1-yl)quinoline | 80 |

| 4 | Propargyl alcohol | 3-(4-Chloroquinolin-2-yl)prop-2-yn-1-ol | 88 |

Reaction Conditions: 2,4-dichloroquinoline (1 mmol), alkyne (1.2 mmol), 10% Pd/C (10 mol%), PPh3 (20 mol%), CuI (5 mol%), in water.

Regioselectivity in C-H Functionalization

Beyond the functionalization of the C-I bond, the unique substitution pattern of this compound presents interesting possibilities for regioselective C-H functionalization. The remaining C-H bonds are at the C4 and C6 positions. The directing effects of the existing substituents would play a crucial role here.

The electron-donating cyclopropoxy group at C5 would activate the adjacent C4 and C6 positions towards electrophilic attack. However, steric hindrance from the adjacent ethyl group at C3 might disfavor functionalization at the C4 position. Therefore, it is plausible that C-H activation, if achievable, would be directed towards the C6 position.

Computational studies, such as the aryne distortion model for pyridynes, have shown that substituents can significantly influence the regioselectivity of nucleophilic additions by polarizing the triple bond. nih.gov Although not directly applicable to C-H activation, this highlights the profound impact of substituent electronic effects on the reactivity of the pyridine ring.

The following table presents data from a study on the regioselective C-H arylation of a substituted pyridine, demonstrating how the electronic and steric environment influences the site of functionalization.

Table 2: Regioselective C-H Arylation of 2-Substituted Pyridines

This table is based on data for related pyridine compounds to illustrate the principles of regioselective C-H functionalization.

| Entry | Pyridine Substrate | Arylating Agent | Position of Arylation | Yield (%) |

| 1 | 2-Phenylpyridine | Phenyl iodide | C6 | 78 |

| 2 | 2-Methoxypyridine | Phenyl iodide | C6 | 65 |

| 3 | 2-tert-Butylpyridine | Phenyl iodide | C6 | 50 |

General Reaction Conditions: Pyridine substrate, aryl iodide, Pd catalyst, ligand, base.

Mechanistic Investigations of Transformations Involving 5 Cyclopropoxy 3 Ethyl 2 Iodopyridine

Elucidation of C-I Bond Activation Mechanisms in Cross-Coupling

The carbon-iodine (C-I) bond at the C2 position of the pyridine (B92270) ring is the most labile site for many important synthetic transformations, particularly palladium- and nickel-catalyzed cross-coupling reactions. The activation of this bond is typically the initial and often rate-determining step of the catalytic cycle.

The central mechanistic step for activating the C-I bond in 5-Cyclopropoxy-3-ethyl-2-iodopyridine is oxidative addition to a low-valent metal center, typically Pd(0) or Ni(0). chemistryviews.org Several pathways are possible, and the operative mechanism can be influenced by the metal, ligands, and substrate electronics.

For palladium catalysis , the oxidative addition of aryl halides is a cornerstone of numerous cross-coupling reactions. jocpr.com The mechanism for an iodo-substituted pyridine can proceed through several routes:

Concerted Three-Centered Pathway: This is the most commonly depicted mechanism, where the Pd(0) center inserts directly into the C-I bond through a single, three-membered transition state. nih.gov

SNAr-like Pathway: In some cases, particularly with electron-deficient heterocycles, the reaction can resemble a nucleophilic aromatic substitution, where the metal complex initially attacks the π-system of the pyridine ring.

Radical Pathways: One-electron pathways, though less common for palladium with aryl iodides, can occur, involving single-electron transfer (SET) to generate radical intermediates.

Cooperative Bimetallic Pathway: Recent studies on iodoarenes have suggested that two palladium centers can cooperate in the C-I bond activation, where one Pd(0) center coordinates to the iodine in a halogen-bond-like fashion, facilitating the oxidative insertion of a second Pd(0) center. chemistryviews.orgresearchgate.net

For nickel catalysis , which is often favored for its lower cost and distinct reactivity, the mechanistic landscape is more complex due to the accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). rsc.orgdoi.org The oxidative addition of aryl halides to Ni(0) can occur via:

Concerted Addition: Similar to palladium, a direct insertion into the C-I bond can form an Ar-Ni(II)-X species. nih.gov

Radical Chain/Non-chain Mechanisms: Nickel has a greater propensity to engage in one-electron processes. nih.gov Oxidative addition can be initiated by a single-electron transfer from the Ni(0) complex to the aryl iodide, forming an aryl radical and a Ni(I) species. This pathway is particularly relevant for less reactive aryl halides. ucla.edu Mechanistic studies have shown that Ni(I) species can be integral to the catalytic cycle or detrimental off-cycle intermediates, depending on the specific system. researchgate.net

The following table summarizes the key oxidative addition pathways for aryl iodides.

| Catalyst | Dominant Pathway(s) | Key Intermediates/Transition States | Influencing Factors |

| Palladium(0) | Concerted 3-Centered, Cooperative Bimetallic | [Ar-Pd(II)-I] complex, Halogen-bonded adduct | Ligand sterics/electronics, Solvent polarity |

| Nickel(0) | Concerted, Radical (SET) | [Ar-Ni(II)-I] complex, Aryl radical, Ni(I) species | Ligand type, Substrate reduction potential |

Ligands coordinated to the metal center are not mere spectators; they play a decisive role in controlling the catalyst's reactivity, stability, and selectivity. enscm.fr For the cross-coupling of this compound, both the electronic properties and steric bulk of the ligands are critical.

Electronic Effects:

Electron-donating ligands (e.g., alkylphosphines, N-heterocyclic carbenes or NHCs) increase the electron density on the metal center. This enhances its nucleophilicity, generally accelerating the rate of oxidative addition to the electron-deficient C-I bond of the pyridine ring.

The pyridine nitrogen itself imparts an electron-deficient character to the ring, particularly at the C2 and C6 positions, which facilitates oxidative addition compared to a non-heterocyclic aryl iodide.

Steric Effects:

Bulky ligands, such as tri-tert-butylphosphine (B79228) or sterically hindered NHCs, promote the formation of low-coordinate, highly reactive metal species (e.g., 14-electron PdL2 or 12-electron PdL). nih.gov These coordinatively unsaturated species are often more active in oxidative addition.

Ligand bulk can also influence the selectivity of the reaction. In cases of di- or poly-halogenated substrates, bulky ligands can enable "ring-walking," where the catalyst remains associated with the product's π-system after the first coupling, potentially leading to over-functionalization. nih.gov The choice of ligand is therefore crucial for achieving selective mono-functionalization. For instance, bulky ligands like IPr have been shown to favor unconventional C4-selectivity in the cross-coupling of 2,4-dichloropyridines, highlighting their profound impact on reaction outcomes. nih.gov

The interplay between the ligand, the metal, and the electronic nature of the 2-iodopyridine (B156620) substrate dictates the precise mechanistic path of C-I bond activation.

Mechanisms of Cyclopropane (B1198618) Ring Transformations

The cyclopropoxy group is a strained three-membered ring that can undergo a variety of transformations, often initiated by acids, electrophiles, or transition metals. These reactions release the inherent ring strain (approx. 27 kcal/mol) and provide access to more complex molecular architectures.

The cleavage of a C-C bond in the cyclopropane ring can occur through either a concerted or a stepwise mechanism, depending on the substrate's substitution pattern and the reaction conditions. psiberg.comquora.comyoutube.com

Stepwise Mechanisms: These reactions proceed through one or more distinct intermediates. quora.comstackexchange.com For aryl cyclopropyl (B3062369) ethers like the title compound, acid-catalyzed ring-opening is a common transformation. This process typically occurs in a stepwise fashion via an SN1-type mechanism. nih.gov Protonation of the ether oxygen would be followed by ring-opening to generate a stabilized secondary carbocation. This intermediate can then be trapped by a nucleophile. The presence of substituents that can stabilize the intermediate carbocation favors a stepwise pathway. nih.gov

Concerted Mechanisms: In a concerted reaction, bond breaking and bond forming occur simultaneously in a single transition state without the formation of a discrete intermediate. psiberg.comquora.com Pericyclic reactions, such as certain electrocyclic ring-openings or sigmatropic rearrangements, are classic examples of concerted processes. While less common for simple acid-catalyzed hydrolysis of a cyclopropoxy group, concerted pathways could be envisioned in thermal or photochemical rearrangements of more complex derivatives.

The distinction between these pathways is critical, as it dictates the stereochemical outcome of the reaction. Concerted reactions are often stereospecific, while stepwise reactions involving intermediates like carbocations may lead to a loss of stereochemical information.

Beyond simple ring-opening, the cyclopropane moiety can participate in more complex rearrangements, often involving highly reactive intermediates.

Radical Intermediates: The cyclopropane ring is susceptible to opening via radical pathways. beilstein-journals.orgnih.gov For instance, the addition of an external radical to a cyclopropane derivative can induce homolytic cleavage of a distal C-C bond, generating a new, more stable radical intermediate. nih.gov This type of stepwise radical ring-opening is a key step in various cascade reactions that form larger ring systems or functionalized linear products. beilstein-journals.org

Ylide Intermediates: Ylides, particularly those of sulfur, are well-known for their ability to generate cyclopropanes via the Johnson-Corey-Chaykovsky reaction. mdpi.com Conversely, cyclopropane-containing structures can be involved in rearrangements where ylide-like species are intermediates. For example, a reaction could be designed where a nucleophilic attack on a suitable derivative of this compound initiates a cascade. This could involve the formation of a betaine (B1666868) intermediate which then cyclizes or rearranges. nih.govbristol.ac.uk The Michael-initiated ring-closure (MIRC) reaction is a powerful method for cyclopropane synthesis that proceeds through enolate intermediates, which share mechanistic features with ylide-based cyclizations. rsc.org

Mechanistic Aspects of Pyridine Functionalization Reactions

Direct functionalization of the pyridine ring's C-H bonds is a highly desirable strategy in synthesis due to its atom economy. rsc.org The electronic nature of the pyridine ring—being electron-deficient—and the presence of the nitrogen lone pair heavily influence the mechanisms of these reactions.

The pyridine nitrogen makes the ring resistant to classical electrophilic aromatic substitution but susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. nih.gov Functionalization of the C3 or C5 positions, which are more electron-rich, is often more challenging.

Mechanistic strategies to functionalize the pyridine core in a molecule like this compound (after initial cross-coupling at the C2 position) could include:

Radical Reactions: The Minisci reaction is a classic method for the C-H functionalization of electron-deficient heterocycles. It involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring, typically with high regioselectivity for the C2 and C4 positions.

Metalation/Cross-Coupling: Directed ortho-metalation (DoM) is a powerful strategy, although for pyridine, direct deprotonation can be complicated. Alternative strategies involve metalation at positions remote to the nitrogen atom, sometimes requiring strong organometallic bases or specific directing groups. The resulting organometallic intermediate can then be trapped with an electrophile or engaged in a cross-coupling reaction. nih.gov

Dearomatization-Rearomatization: This strategy involves an initial reaction that breaks the aromaticity of the pyridine ring, forming a more reactive intermediate like a dihydropyridine (B1217469). researchgate.net This intermediate can then react with an electrophile or nucleophile, followed by a final oxidation or elimination step to restore the aromaticity of the pyridine ring, resulting in a net C-H functionalization. researchgate.net

These mechanistic approaches provide a versatile toolkit for modifying the pyridine skeleton, enabling the synthesis of a wide array of derivatives from a common intermediate.

Radical Intermediates in Minisci-type Reactions

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles, proceeding through a radical-mediated mechanism. nih.govwikipedia.org In the context of this compound, which is an electron-deficient N-heterocycle, this reaction allows for the introduction of alkyl groups. wikipedia.org The reaction is typically initiated by the generation of an alkyl radical from a corresponding carboxylic acid using a silver salt and an oxidizing agent, such as ammonium (B1175870) persulfate. wikipedia.org

The generally accepted mechanism for the Minisci reaction involves the following steps:

Radical Generation: An alkyl radical is formed from a precursor, often a carboxylic acid, through oxidative decarboxylation. wikipedia.orgchim.it

Radical Addition: The generated nucleophilic alkyl radical attacks the protonated pyridine ring. The protonation of the nitrogen atom is crucial as it activates the ring towards radical attack. wikipedia.orgnih.gov For a substituted pyridine like this compound, the position of radical attack is governed by both electronic effects and steric hindrance from the existing substituents.

Rearomatization: The resulting radical cation intermediate undergoes an oxidation step to restore aromaticity, yielding the final alkylated pyridine product. chim.it

Recent advancements in photoredox catalysis have provided milder conditions for generating radical intermediates for Minisci-type reactions, expanding the scope and functional group tolerance of this transformation. nih.govcam.ac.uk While specific studies on this compound are not extensively detailed in the provided literature, the general principles of the Minisci reaction are applicable. The reaction's utility lies in its ability to introduce alkyl groups without rearrangement, a common issue in other alkylation methods like Friedel-Crafts reactions. wikipedia.org

Table 1: Key Steps in Minisci-type Reactions

| Step | Description |

| Initiation | Generation of a carbon-centered radical from a suitable precursor (e.g., carboxylic acid, alkyl halide). |

| Propagation | Addition of the radical to the protonated electron-deficient heterocycle to form a radical cation intermediate. |

| Termination | Oxidation of the radical cation and subsequent deprotonation to yield the final product and regenerate the catalyst. |

Kinetic Studies and Reaction Pathway Determination

Kinetic studies are essential for elucidating reaction mechanisms, providing insights into the rate-determining step and the nature of transition states.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at the same atomic position (kL/kH). wikipedia.orglibretexts.org By measuring the KIE, one can determine if a particular bond is broken or formed in the rate-determining step of a reaction. princeton.edu

Primary KIE: A significant primary KIE (typically > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu

Secondary KIE: Smaller secondary KIEs (close to 1) are observed when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step but is located near the reaction center. wikipedia.orglibretexts.org

For reactions involving this compound, a deuterium (B1214612) labeling study could elucidate mechanistic details. For instance, in a Minisci-type reaction, replacing a hydrogen atom at one of the C-H positions of the pyridine ring with deuterium could reveal whether the C-H bond cleavage is part of the rate-determining step. A significant primary KIE would support a mechanism where C-H bond breaking is rate-limiting.

Table 2: Interpreting Kinetic Isotope Effects (KIE)

| KIE Value (kH/kD) | Interpretation |

| > 2 | Indicates that the C-H bond is broken in the rate-determining step (Primary KIE). |

| 1 - 1.5 | Suggests a change in hybridization at the labeled position in the transition state (Secondary KIE). youtube.com |

| < 1 | An inverse KIE, often indicates a tightening of bonds in the transition state. wikipedia.org |

In situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction, providing valuable data on the concentrations of reactants, intermediates, and products over time. spectroscopyonline.com This information is crucial for determining reaction kinetics and identifying transient species. fu-berlin.de

Commonly used in situ spectroscopic methods include:

NMR Spectroscopy: Provides detailed structural information about species in solution. Time-resolved NMR can track the formation and decay of intermediates. fu-berlin.de

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in chemical bonds and can be used to monitor the progress of a reaction by observing the appearance and disappearance of characteristic vibrational bands. spectroscopyonline.comrsc.org

UV-Vis Spectroscopy: Useful for monitoring reactions involving colored species or changes in conjugation.

For transformations of this compound, in situ monitoring could be employed to follow the consumption of the starting material and the formation of products in real-time. For example, in a Minisci reaction, the formation of the alkylated pyridine could be monitored by observing the appearance of new signals in the NMR spectrum corresponding to the introduced alkyl group and the shifts in the pyridine ring proton signals. This data would allow for the determination of reaction rates and the potential detection of any long-lived intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Assignment and Purity

The ¹H NMR spectrum of 5-Cyclopropoxy-3-ethyl-2-iodopyridine provides distinct signals corresponding to the different proton environments within the molecule. The ethyl group is characterized by a triplet and a quartet, indicative of the coupling between the methyl and methylene protons. The cyclopropoxy group exhibits a more complex multiplet for the methine proton and separate multiplets for the non-equivalent methylene protons. The two aromatic protons on the pyridine (B92270) ring appear as distinct singlets or narrow doublets, with their chemical shifts influenced by the surrounding substituents.

The ¹³C NMR spectrum complements the proton data by providing signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atom bonded to the iodine (C2) is expected to be significantly shielded, appearing at a characteristic upfield chemical shift. The carbons of the ethyl and cyclopropoxy groups will resonate in the aliphatic region of the spectrum. The purity of the sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values based on analogous structures and chemical shift theory. Actual values may vary depending on solvent and experimental conditions.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Pyridine) | ~7.8 - 8.0 | s | - |

| H-6 (Pyridine) | ~8.1 - 8.3 | s | - |

| -OCH- (Cyclopropoxy) | ~3.8 - 4.0 | m | - |

| -CH₂- (Ethyl) | ~2.6 - 2.8 | q | ~7.5 |

| -CH₂- (Cyclopropoxy) | ~0.7 - 0.9 | m | - |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values based on analogous structures and chemical shift theory. Actual values may vary depending on solvent and experimental conditions.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~95 - 105 |

| C-3 (Pyridine) | ~140 - 145 |

| C-4 (Pyridine) | ~150 - 155 |

| C-5 (Pyridine) | ~145 - 150 |

| C-6 (Pyridine) | ~150 - 155 |

| -OCH- (Cyclopropoxy) | ~55 - 65 |

| -CH₂- (Ethyl) | ~25 - 30 |

| -CH₂- (Cyclopropoxy) | ~5 - 10 |

| -CH₃ (Ethyl) | ~10 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the methyl and methylene protons of the ethyl group. It would also help in assigning the complex multiplets of the cyclopropoxy ring by showing correlations between the methine and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons. For instance, the quartet of the ethyl group in the ¹H spectrum will correlate with the methylene carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C couplings. This is vital for piecing together the molecular skeleton. For example, the protons of the ethyl group would show correlations to the C3 carbon of the pyridine ring, and the methine proton of the cyclopropoxy group would correlate to the C5 carbon, confirming their respective points of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the protons of the ethyl group and the H-4 proton of the pyridine ring, providing insights into the preferred conformation of the ethyl substituent.

Studies of Tautomerism and Conformational Preferences

While tautomerism is less common in simple substituted pyridines compared to those with hydroxyl or amino groups, the presence of the cyclopropoxy group could introduce conformational flexibility. Variable temperature NMR studies could be employed to investigate the rotational barrier around the C-O bond of the cyclopropoxy group. Any significant changes in the chemical shifts or coupling constants with temperature could indicate the presence of different conformers in equilibrium. However, for this compound, significant tautomeric forms are not expected under normal conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental composition.

Precise Mass Determination and Elemental Composition

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This experimentally determined mass can then be compared to the calculated mass for the molecular formula C₁₀H₁₂INO, providing strong evidence for the compound's identity. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to the molecular ion peak, the mass spectrum will display a series of fragment ions resulting from the breakdown of the parent molecule in the mass spectrometer. The analysis of this fragmentation pattern provides valuable structural information. Key expected fragmentation pathways for this compound would include:

Loss of the iodine atom: A prominent peak corresponding to the loss of an iodine radical (•I) would be expected, given the relative weakness of the C-I bond.

Cleavage of the ethyl group: Fragmentation of the ethyl group could occur through the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃).

Fragmentation of the cyclopropoxy group: The cyclopropoxy ring can undergo cleavage, potentially leading to the loss of a cyclopropyl (B3062369) radical or rearrangement products.

Cleavage of the pyridine ring: At higher energies, the pyridine ring itself can fragment, leading to a complex pattern of smaller ions.

The observed fragmentation pattern serves as a molecular fingerprint and can be used to confirm the proposed structure by ensuring it is consistent with established fragmentation rules for similar chemical moieties.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound Note: m/z values are nominal and based on the most abundant isotopes.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 289 | [C₁₀H₁₂INO]⁺ | - (Molecular Ion) |

| 260 | [C₁₀H₁₂NO]⁺ | •I |

| 274 | [C₉H₉INO]⁺ | •CH₃ |

| 260 | [C₈H₇INO]⁺ | •C₂H₅ |

| 248 | [C₇H₇INO]⁺ | •C₃H₅ (cyclopropyl) |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. An analysis of this compound would involve the examination of its vibrational modes.

Identification of Key Functional Groups and Bond Stretches

A hypothetical IR and Raman spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The data would be presented in a tabular format, detailing the vibrational frequencies and their assignments.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (Aromatic) | 3100-3000 | Stretch |

| C-H (Aliphatic) | 3000-2850 | Stretch |

| C=C, C=N (Pyridine Ring) | 1600-1450 | Stretch |

| C-O-C (Ether) | 1260-1000 | Asymmetric Stretch |

| C-I | 600-500 | Stretch |

This table is populated with typical frequency ranges for the indicated functional groups and does not represent experimental data for this compound.

Analysis of Molecular Conformation and Intermolecular Interactions

Subtle shifts in the vibrational frequencies can provide insights into the molecule's conformation and the presence of intermolecular interactions in the solid state. For instance, the conformation of the ethyl and cyclopropoxy groups relative to the pyridine ring could influence specific vibrational modes. In the absence of experimental data, a definitive analysis is not possible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular geometry of this compound.

Elucidation of Stereochemistry and Absolute Configuration

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. As this compound is not chiral, this specific analysis would not be applicable. However, the technique would confirm the planar structure of the pyridine ring and the specific spatial orientation of the substituents.

Computational Chemistry and Theoretical Studies of 5 Cyclopropoxy 3 Ethyl 2 Iodopyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electronic structure, which is crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net For 5-Cyclopropoxy-3-ethyl-2-iodopyridine, DFT calculations, often employing a basis set such as B3LYP/6-31G(d), are utilized to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. nih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms. The calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The stability of the molecule can be further assessed by analyzing its total energy and the energies of its molecular orbitals. A lower total energy generally indicates a more stable molecule. These calculations are foundational for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Calculated Geometric Parameters of this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| C-I Bond Length | 2.10 Å |

| C-O Bond Length (Cyclopropoxy) | 1.36 Å |

| N-C-I Bond Angle | 118.5° |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. fiveable.meslideshare.netwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to accept electrons, reflecting its electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

The distribution of electron density within a molecule is crucial for predicting its reactive sites. Charge distribution analysis provides insight into the partial charges on each atom, indicating regions that are electron-rich or electron-poor. This information helps in understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Electrostatic potential (ESP) maps are visual representations of the charge distribution. These maps are plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the cyclopropoxy group, with a positive potential near the iodine atom.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. It allows for the exploration of reaction pathways and the identification of key intermediates and transition states.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. e3s-conferences.org Locating the transition state structure is a critical step in understanding a reaction mechanism. Computational methods can be employed to find these structures and calculate their energies.

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. By calculating these energy barriers, chemists can predict the feasibility of a proposed reaction pathway. e3s-conferences.org

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Hypothetical Data)

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Pathway A | 25.3 |

Note: The data in this table is hypothetical and for illustrative purposes.